molecular formula C19H29N3O B5496941 N-cycloheptyl-2-(4-phenyl-1-piperazinyl)acetamide

N-cycloheptyl-2-(4-phenyl-1-piperazinyl)acetamide

Cat. No. B5496941
M. Wt: 315.5 g/mol
InChI Key: RQNQBYNPBNYDCS-UHFFFAOYSA-N
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Description

"N-cycloheptyl-2-(4-phenyl-1-piperazinyl)acetamide" is part of a broader class of compounds known for their varied biological activities. This compound belongs to the category of diaryl piperazine acetamides, which have been explored for their potential as selective dopamine D4 receptor agonists, among other biological activities. The interest in such compounds arises from their structural versatility and the significant effects that minor changes in their structure can have on their biological functions and stability (Matulenko et al., 2004).

Synthesis Analysis

The synthesis of related compounds typically involves strategic modifications to improve potency, selectivity, and stability. For example, reversing the amide bond direction in a precursor compound yielded diaryl piperazine acetamides with enhanced potency and stability, indicating the critical role of structural optimization in the synthesis process (Matulenko et al., 2004).

Future Directions

Future research could involve studying the biological activity of “N-cycloheptyl-2-(4-phenyl-1-piperazinyl)acetamide” and related compounds, as well as optimizing their synthesis. It could also involve studying their physical and chemical properties in more detail .

properties

IUPAC Name

N-cycloheptyl-2-(4-phenylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O/c23-19(20-17-8-4-1-2-5-9-17)16-21-12-14-22(15-13-21)18-10-6-3-7-11-18/h3,6-7,10-11,17H,1-2,4-5,8-9,12-16H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQNQBYNPBNYDCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)CN2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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